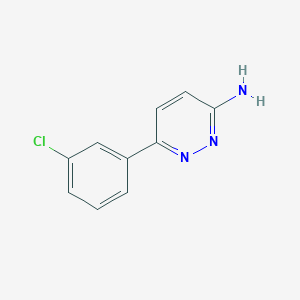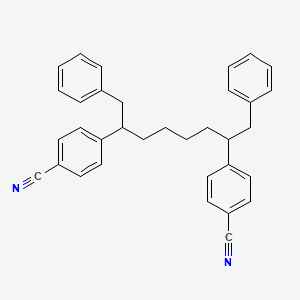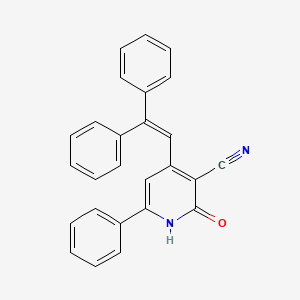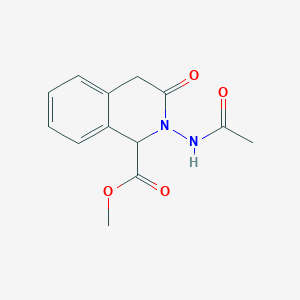
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of dihydroisoquinolinones. This compound is known for its unique structure, which includes an acetamido group, an oxo group, and a methyl ester group. It has garnered interest in various fields due to its potential biological and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
化学反応の分析
Types of Reactions
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-alkylated 3,4-dihydroisoquinolinone derivatives .
科学的研究の応用
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Medicine: It is explored as a potential drug candidate due to its pharmacophore properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antidiabetic activities .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-alkylated tetrahydroisoquinolines: These compounds are also structurally related and undergo similar chemical reactions.
Uniqueness
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which enhances its stability and biological activity. The presence of the acetamido and oxo groups contributes to its distinct pharmacological properties .
特性
CAS番号 |
63500-01-6 |
|---|---|
分子式 |
C13H14N2O4 |
分子量 |
262.26 g/mol |
IUPAC名 |
methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-15-11(17)7-9-5-3-4-6-10(9)12(15)13(18)19-2/h3-6,12H,7H2,1-2H3,(H,14,16) |
InChIキー |
XPKPAJXNCLKOKL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


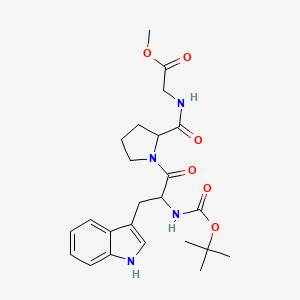

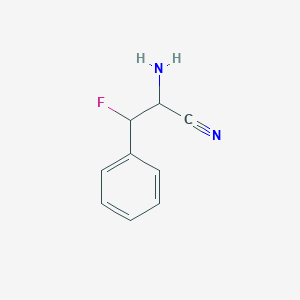
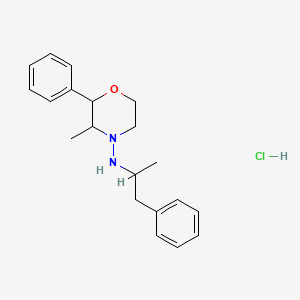

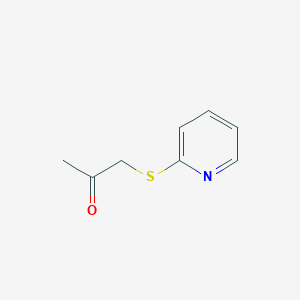
![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)

![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
